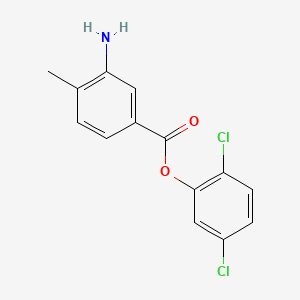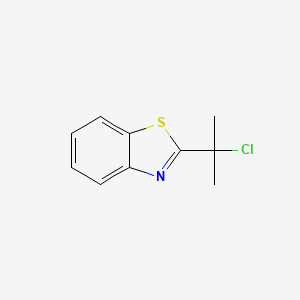![molecular formula C11H17N3 B574541 1-[(5-Methylpyridin-3-YL)methyl]piperazine CAS No. 182354-90-1](/img/structure/B574541.png)
1-[(5-Methylpyridin-3-YL)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methylpyridin-3-YL)methyl]piperazine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methyl-substituted pyridine ring attached to a piperazine moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylpyridin-3-YL)methyl]piperazine typically involves the reaction of 5-methyl-3-pyridinemethanol with piperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Methylpyridin-3-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(5-Methylpyridin-3-YL)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(5-Methylpyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-Methylpyridin-2-yl)methyl]piperazine
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
1-[(5-Methylpyridin-3-YL)methyl]piperazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
182354-90-1 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.278 |
Nombre IUPAC |
1-[(5-methylpyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-6-11(8-13-7-10)9-14-4-2-12-3-5-14/h6-8,12H,2-5,9H2,1H3 |
Clave InChI |
OBCVMHQQPMNEBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000](/img/new.no-structure.jpg)

![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)
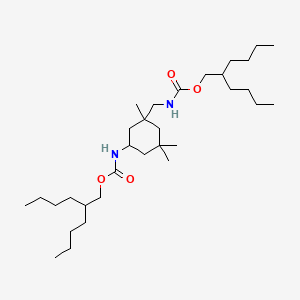
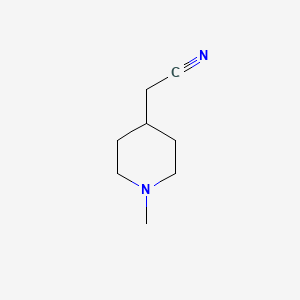
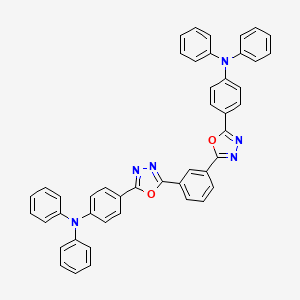
![5-Azido-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B574470.png)
